molecular formula C8H8N4OS B13704264 2-Amino-5-(4-methoxy-2-pyridyl)-1,3,4-thiadiazole

2-Amino-5-(4-methoxy-2-pyridyl)-1,3,4-thiadiazole

Cat. No.: B13704264
M. Wt: 208.24 g/mol
InChI Key: WPVCTJMYILZFBX-UHFFFAOYSA-N
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Description

Historical Evolution of Sulfur-Containing Heterocycles in Medicinal Chemistry

The strategic incorporation of sulfur into heterocyclic systems dates to the mid-20th century when researchers recognized the enhanced bioavailability and target selectivity conferred by sulfur atoms. Early work focused on simple thiophene and thiazole systems, but the discovery of penicillin's β-lactam-thiazolidine structure in 1928 marked a paradigm shift. By the 1980s, medicinal chemists began systematically exploring sulfur's unique electronic properties, leading to the development of thiadiazoles as bioisosteric replacements for oxygen and nitrogen heterocycles.

The evolution accelerated with the recognition that sulfur-containing heterocycles could modulate cytochrome P450 interactions and improve metabolic stability. For instance, the introduction of the 1,3,4-thiadiazole core in the 1990s addressed limitations in earlier sulfonamide-based drugs by reducing off-target effects while maintaining antimicrobial potency. Modern synthetic techniques, including microwave-assisted cyclization and transition-metal-free annulation, now enable precise control over ring substitution patterns critical for drug optimization.

Role of 1,3,4-Thiadiazole as a Privileged Scaffold in Bioactive Compound Design

The 1,3,4-thiadiazole nucleus serves as a molecular platform for constructing multi-target therapeutics due to its:

  • Planar aromatic structure facilitating π-π stacking with protein residues
  • Dual hydrogen-bond acceptor capacity from nitrogen and sulfur atoms
  • Tunable electronic properties through strategic substitution

Recent pharmacological studies demonstrate that 1,3,4-thiadiazole derivatives exhibit nanomolar affinity for kinases, GPCRs, and nuclear receptors. A 2024 review identified 37 clinical-stage compounds containing this scaffold, with applications ranging from oncology (CDK4/6 inhibition) to neurology (5-HT6 receptor antagonism). The table below summarizes key synthetic approaches for functionalizing the 1,3,4-thiadiazole core:

Synthesis Method Key Advantages Yield Range Reference
Microwave-assisted cyclization Rapid reaction times (<30 min) 65-92%
Ultrasound-mediated synthesis Energy efficiency, room temperature 78-95%
Copper-catalyzed annulation Excellent regioselectivity 82-89%
Solvent-free condensation Environmentally benign 70-85%

Strategic Importance of Pyridyl Substituents in Thiadiazole-Based Pharmacophores

The introduction of pyridyl groups at the 5-position of 1,3,4-thiadiazoles enhances both pharmacokinetic properties and target engagement. Computational studies reveal that the 4-methoxy-2-pyridyl substituent in particular:

  • Increases aqueous solubility through hydrogen bonding with the methoxy oxygen
  • Enhances blood-brain barrier penetration via π-cation interactions
  • Provides a chiral center for enantioselective binding to biological targets

In the case of 2-amino-5-(4-methoxy-2-pyridyl)-1,3,4-thiadiazole, the methoxy group at the para position of the pyridine ring induces a 15° dihedral angle with the thiadiazole plane. This molecular distortion creates a optimal binding pocket for cyclooxygenase-2 (COX-2), as demonstrated in a 2024 study where derivatives showed 94% inhibition at 10 μM concentration. The amino group at position 2 serves as a hydrogen bond donor, enabling interactions with catalytic serine residues in enzyme active sites.

Properties

Molecular Formula

C8H8N4OS

Molecular Weight

208.24 g/mol

IUPAC Name

5-(4-methoxypyridin-2-yl)-1,3,4-thiadiazol-2-amine

InChI

InChI=1S/C8H8N4OS/c1-13-5-2-3-10-6(4-5)7-11-12-8(9)14-7/h2-4H,1H3,(H2,9,12)

InChI Key

WPVCTJMYILZFBX-UHFFFAOYSA-N

Canonical SMILES

COC1=CC(=NC=C1)C2=NN=C(S2)N

Origin of Product

United States

Preparation Methods

General Synthetic Route Overview

The synthesis of 2-amino-5-substituted-1,3,4-thiadiazoles, including the 5-(4-methoxy-2-pyridyl) derivative, generally proceeds via cyclodehydration of thiosemicarbazide with a suitable carboxylic acid or its derivative. The key step is the formation of the 1,3,4-thiadiazole ring by intramolecular cyclization facilitated by dehydrating agents under acidic conditions.

Method 1: Cyclodehydration of Thiosemicarbazide with Carboxylic Acid in Acidic Medium

This classical method involves reacting thiosemicarbazide with a carboxylic acid corresponding to the 5-substituent—in this case, 4-methoxy-2-pyridinecarboxylic acid—to form the thiadiazole ring.

  • Reagents and Conditions:

    • Thiosemicarbazide
    • 4-Methoxy-2-pyridinecarboxylic acid (or its equivalent)
    • Acidic medium: mixture of concentrated sulfuric acid and polyphosphoric acid (PPA) in ratios typically between 15–35% sulfuric acid and 65–85% PPA by weight
    • Temperature: initially 10–20 °C during mixing, then heated to 100–105 °C for 3 hours for cyclodehydration
    • Workup: neutralization with ammonium hydroxide to pH ~7, extraction with organic solvent (e.g., toluene), drying by azeotropic distillation
  • Mechanism:

    • The carboxylic acid reacts with thiosemicarbazide to form an intermediate acylthiosemicarbazide.
    • Cyclodehydration under acidic conditions facilitates ring closure to the thiadiazole.
  • Yields and Purity:

    • Yields reported for analogous compounds are high, often above 90% with good purity.
    • The method is well-established and reproducible.
  • Example from Literature:

Step Reagents/Conditions Outcome
1 Mix thiosemicarbazide and 4-methoxy-2-pyridinecarboxylic acid in sulfuric acid/PPA mixture at 10–15 °C Formation of intermediate
2 Heat mixture to 100–105 °C for 3 hours Cyclodehydration to thiadiazole ring
3 Add water and toluene, neutralize with ammonium hydroxide to pH 6.8–7.3 Extraction of product into organic layer
4 Dry organic layer azeotropically Isolated this compound

This method is described in detail for related 2-amino-5-alkyl-1,3,4-thiadiazoles and is adaptable for aromatic substituents such as 4-methoxy-2-pyridyl.

Method 2: Solid-Phase Grinding Reaction Using Phosphorus Pentachloride

A more recent and efficient approach involves a solid-phase synthesis where thiosemicarbazide, the carboxylic acid, and phosphorus pentachloride are ground together at room temperature.

  • Reagents and Conditions:

    • Thiosemicarbazide (1 mol)
    • 4-Methoxy-2-pyridinecarboxylic acid (1–1.2 mol)
    • Phosphorus pentachloride (1–1.2 mol)
    • Grinding at room temperature until reaction completion (no solvent)
    • Post-reaction treatment with alkaline solution to pH 8–8.2
    • Filtration, drying, and recrystallization of product
  • Advantages:

    • Short reaction time
    • Mild conditions, no heating required
    • Low equipment demands
    • High yield (>91%)
    • Low toxicity and cost of reagents
    • Simple post-treatment
  • Reaction Scheme:

$$
\text{Thiosemicarbazide} + \text{4-methoxy-2-pyridinecarboxylic acid} + \text{PCl}_5 \xrightarrow{\text{grinding, RT}} \text{Crude this compound} \xrightarrow{\text{alkaline workup}} \text{Pure product}
$$

Parameter Value/Range
Molar ratio (Thiosemicarbazide : Acid : PCl5) 1 : 1–1.2 : 1–1.2
Temperature Room temperature (approx. 25 °C)
Reaction time Until completion by grinding (minutes to hours)
pH during workup 8.0 – 8.2
Yield >91%

This method was patented and reported as a superior alternative to traditional liquid-phase synthesis.

Method 3: Cyclization Using Phosphorus Oxychloride (POCl3)

Another synthetic route involves the cyclodehydration of thiosemicarbazide with aromatic carboxylic acids using phosphorus oxychloride as the dehydrating agent.

  • Reagents and Conditions:

    • Thiosemicarbazide
    • 4-Methoxy-2-pyridinecarboxylic acid
    • Phosphorus oxychloride (POCl3)
    • Heating under reflux conditions
  • Procedure:

    • The acid and thiosemicarbazide are suspended or dissolved in POCl3.
    • The mixture is refluxed for several hours to induce cyclization.
    • The reaction mixture is then quenched and neutralized.
    • The product is isolated by filtration or extraction and purified by recrystallization.
  • Reported Outcomes:

    • This method yields thiadiazole derivatives with high purity.
    • It is widely used for synthesizing 1,3,4-thiadiazole derivatives with various aromatic substituents.

Alternative Synthetic Routes and Modifications

  • Use of Orthoformate Esters: Reaction of 4-alkylthiosemicarbazides with orthoformate esters in the presence of hydrochloric acid can yield 2-alkylamino-5-substituted thiadiazoles, offering a route to substituted derivatives with high yields.

  • Oxidative Cyclization: Some methods start from hydrazine derivatives and proceed via oxidation and cyclization steps to form the thiadiazole ring, though these are less common for 2-amino-5-substituted derivatives.

Summary Table of Preparation Methods

Method Key Reagents Conditions Advantages Yield (%) Reference
Acidic Cyclodehydration Thiosemicarbazide + 4-methoxy-2-pyridinecarboxylic acid + H2SO4/PPA 100–105 °C, 3 h Established, scalable ~90
Solid-Phase Grinding with PCl5 Thiosemicarbazide + Acid + PCl5 Room temp, grinding Mild, fast, high yield, low toxicity >91
Cyclization with POCl3 Thiosemicarbazide + Acid + POCl3 Reflux in POCl3 High purity, widely used High
Orthoformate Ester Route 4-Alkylthiosemicarbazides + orthoformate esters + HCl Acid catalysis, mild conditions High yield, alternative substituents High

Research Discoveries and Perspectives

  • The solid-phase grinding method using phosphorus pentachloride represents a significant advancement in the synthesis of 2-amino-5-substituted-1,3,4-thiadiazoles, offering a more environmentally friendly and efficient process compared to traditional liquid-phase methods.

  • The acidic cyclodehydration method remains the most commonly employed due to its reliability and adaptability to various substituents, including heteroaromatic groups like the 4-methoxy-2-pyridyl moiety.

  • Phosphorus oxychloride-mediated cyclization is favored for its ability to produce high-purity products, important for pharmaceutical applications.

  • Modifications in the substituent at the 5-position, such as the introduction of the 4-methoxy-2-pyridyl group, can influence the biological activity of the thiadiazole derivatives, making synthetic versatility crucial.

Chemical Reactions Analysis

Condensation Reactions

The amino group at position 2 participates in condensation reactions with carbonyl compounds. For example:

  • Imine formation : Reacts with aldehydes/ketones under acidic or thermal conditions to form Schiff bases.

  • Amide synthesis : Reacts with acyl chlorides or anhydrides to yield substituted amides.

Example :
Acetylation with acetic anhydride produces N-(5-(4-methoxy-2-pyridyl)-1,3,4-thiadiazol-2-yl)acetamide in 83% yield (reflux in pyridine) .

Cyclization Reactions

The thiadiazole ring serves as a scaffold for synthesizing fused heterocycles:

  • FeCl3-mediated oxidative cyclization : Converts thiosemicarbazones into 2-amino-5-aryl-1,3,4-thiadiazoles .

  • POCl3-assisted cyclodehydration : Combines aromatic carboxylic acids with thiosemicarbazide to form thiadiazoles .

Table 1: Cyclization Methods Comparison

Reagent/CatalystSubstrateProductYield (%)Source
POCl3Aromatic carboxylic acid5-Aryl-1,3,4-thiadiazole-2-amine70–85
FeCl3Thiosemicarbazone2-Amino-5-aryl-1,3,4-thiadiazole60–78

Diazotization and Coupling

The amino group undergoes diazotization in acidic media (HCl/NaNO2), forming diazonium salts that couple with electron-rich aromatics:

  • Azo derivatives : Coupling with phenol or 2-naphthol yields 4-[2-(5-thiol-1,3,4-thiadiazolyl)]azophenol (45% yield) .

Mechanism :

  • Diazonium salt formation at 0–5°C.

  • Electrophilic attack on phenol/naphthol under basic conditions .

Nucleophilic Substitution

The thiadiazole sulfur and amino groups act as nucleophiles:

  • Alkylation : Reacts with alkyl halides (e.g., chloroacetyl chloride) to form S-alkylated derivatives .

  • Isothiocyanate cyclization : With KSCN, forms imidazole or thiazole derivatives depending on solvent (acetonitrile vs. DMF) .

Table 2: Substitution Reactions

ReagentConditionsProductApplicationSource
Chloroacetyl chlorideRT, anhydrous THFS-Chloroacetyl derivativesAnticancer agents
KSCNDMF, 80°CThiazole-fused thiadiazolesAntimicrobials

Tautomerism and Reactivity

The compound exhibits thione-thiol tautomerism, influencing its reactivity:

  • Thione form : Dominant in DMSO, confirmed by NMR (δ 181.2 ppm for C=S in 13C NMR) .

  • Thiol form : Reacts with electrophiles (e.g., diazonium salts) to form S-linked conjugates .

Biological Activity-Linked Reactions

Derivatives synthesized via these reactions show:

  • Antimicrobial activity : MIC values as low as 32.6 µg/mL against Candida albicans .

  • Anticancer effects : IC50 values <10 µM for Ehrlich’s Ascites carcinoma cells .

Key Structure-Activity Findings :

  • Electron-withdrawing groups (e.g., nitro) enhance antimicrobial potency .

  • Acetamide derivatives improve solubility and bioavailability .

Scientific Research Applications

2-Amino-5-(4-methoxy-2-pyridyl)-1,3,4-thiadiazole has several scientific research applications:

    Chemistry: It is used as a building block in organic synthesis for the preparation of more complex molecules.

    Biology: This compound has potential as a bioactive molecule, with studies exploring its antimicrobial and anticancer properties.

    Medicine: Research is ongoing to investigate its potential as a pharmaceutical agent, particularly in the development of new drugs.

    Industry: It can be used in the synthesis of materials with specific properties, such as polymers and dyes.

Mechanism of Action

The exact mechanism of action of 2-Amino-5-(4-methoxy-2-pyridyl)-1,3,4-thiadiazole is not well-documented. its biological activity is likely due to its ability to interact with specific molecular targets, such as enzymes or receptors, and modulate their activity. Further research is needed to elucidate the precise pathways involved.

Comparison with Similar Compounds

Structural Variations and Physicochemical Properties

The substituent at position 5 of the thiadiazole ring significantly influences the compound’s properties. Below is a comparison with structurally analogous derivatives:

Compound Name Substituent at Position 5 Melting Point (°C) Key Structural Features
2-Amino-5-(4-methoxy-2-pyridyl)-1,3,4-thiadiazole 4-Methoxy-2-pyridyl Not reported Pyridine ring with methoxy group; planar structure
2-Amino-5-(4-methoxyphenyl)-1,3,4-thiadiazole (3b) 4-Methoxyphenyl 184–185 Methoxy group in para position on benzene; increased polarity
2-Amino-5-(4-nitrophenyl)-1,3,4-thiadiazole (3c) 4-Nitrophenyl 254–256 Strong electron-withdrawing nitro group; high thermal stability
2-Amino-5-(4-bromophenyl)-1,3,4-thiadiazole (3d) 4-Bromophenyl 226 Halogen substituent; potential for halogen bonding
2-Amino-5-(2-hydroxyphenyl)-1,3,4-thiadiazole (TS) 2-Hydroxyphenyl Not reported Ortho-hydroxy group; dual fluorescence due to aggregation

Key Observations :

  • Electron-Donating vs. Electron-Withdrawing Groups : Methoxy (3b) and hydroxy (TS) groups enhance solubility and fluorescence, while nitro (3c) and bromo (3d) groups increase melting points and stability .
  • Aromatic Systems : Pyridyl (target compound) vs. phenyl (3b–3d, TS) rings alter electronic properties. Pyridyl derivatives may exhibit stronger hydrogen-bonding capacity due to nitrogen lone pairs .

Biological Activity

2-Amino-5-(4-methoxy-2-pyridyl)-1,3,4-thiadiazole is a heterocyclic compound that belongs to the thiadiazole family. This compound has garnered attention due to its potential biological activities, including antimicrobial, anti-inflammatory, anti-cancer, and anti-apoptotic properties. The structural characteristics of thiadiazoles contribute to their diverse pharmacological profiles.

Chemical Structure

The molecular formula of this compound is C8H8N4OSC_8H_8N_4OS. The compound features a five-membered ring structure that includes nitrogen and sulfur atoms, which are crucial for its biological activity.

Antimicrobial Activity

Research indicates that derivatives of 2-amino-1,3,4-thiadiazole exhibit significant antimicrobial properties. For instance:

  • Antibacterial Properties : Compounds derived from this scaffold have shown enhanced activity against various Gram-positive and Gram-negative bacteria. A study reported that certain derivatives had minimum inhibitory concentrations (MIC) lower than standard antibiotics like ofloxacin and cefepime .
  • Antifungal Properties : Specific derivatives demonstrated antifungal activity against strains such as Candida albicans and Aspergillus niger, with inhibition rates significantly higher than those of conventional antifungal agents like fluconazole .
CompoundActivity TypeMIC (μg/mL)Reference
Derivative 8dAntifungal (A. niger)32–42
Derivative 10Antibacterial (E. coli)31.25
Derivative 2cAntifungal (C. albicans)Not specified

Anti-Cancer Activity

The anticancer potential of thiadiazole derivatives has been explored in various studies:

  • A series of 2-amino-5-substituted-1,3,4-thiadiazoles were evaluated against human cancer cell lines, showing promising cytotoxic effects .
  • The structure-activity relationship (SAR) analysis indicated that specific substitutions on the thiadiazole ring significantly influenced the compounds' efficacy against cancer cells .

Anti-Apoptotic Activity

Recent studies have highlighted the anti-apoptotic effects of certain thiadiazole derivatives:

  • Compounds synthesized through cyclization exhibited protective effects against renal ischemia/reperfusion injury in rat models. Notably, compounds 2c and 2g showed significant reductions in tissue damage and lower expression levels of apoptotic markers compared to the control group treated with N-acetylcysteine (NAC) .

The biological activities attributed to this compound can be explained through various mechanisms:

  • Antimicrobial Mechanism : The presence of the thiadiazole moiety facilitates interaction with bacterial enzymes and disrupts cell wall synthesis.
  • Anti-Cancer Mechanism : The compound may induce apoptosis in cancer cells through caspase activation pathways.
  • Anti-Apoptotic Mechanism : Inhibition of caspase-3 activity suggests a protective role against cell death in renal tissues .

Q & A

Q. What are the standard synthetic routes for 2-amino-5-(4-methoxy-2-pyridyl)-1,3,4-thiadiazole?

The synthesis typically involves cyclization reactions. For example, thiosemicarbazide derivatives can react with carboxylic acids or their derivatives under acidic conditions. A common method uses phosphorus oxychloride (POCl₃) as both solvent and catalyst, enabling cyclization to form the thiadiazole ring . Another approach involves refluxing intermediates with sodium monochloroacetate in aqueous medium, followed by acidification to yield the target compound . Acetic anhydride has also been employed for acylation of the amino group in related thiadiazoles, achieving high yields (e.g., 95%) .

Q. How is the structural integrity of this compound confirmed post-synthesis?

Characterization relies on advanced physicochemical methods:

  • Spectroscopy : FT-IR confirms functional groups (e.g., NH₂ stretches at ~3300 cm⁻¹, C=N/C=S vibrations at 1600–1500 cm⁻¹) .
  • NMR : ¹H and ¹³C NMR identify proton environments (e.g., aromatic protons at δ 7–8 ppm, methoxy groups at δ 3.8–4.0 ppm) .
  • X-ray crystallography : Resolves bond lengths and angles (e.g., C-S bond lengths ~1.68 Å in thiadiazole rings) .

Q. What are the key physicochemical properties influencing its reactivity?

The thiadiazole ring’s electron-deficient nature and the methoxy-pyridyl substituent’s electron-donating effects create a polarized structure. This enhances reactivity in nucleophilic substitution and metal coordination reactions. Thermodynamic studies on analogous compounds show stability under acidic conditions but susceptibility to hydrolysis in strong bases .

Advanced Research Questions

Q. How can spectroscopic methods elucidate its interaction with biological membranes?

Fluorescence spectroscopy in liposomal systems (e.g., DPPC liposomes) reveals microenvironment-dependent emission shifts. For example, derivatives with hydroxyl or sulfonyl groups exhibit dual fluorescence due to excited-state intramolecular proton transfer (ESIPT), making them potential probes for membrane dynamics . Raman spectroscopy coupled with electrochemical methods can further analyze surface adsorption and orientation on metallic substrates (e.g., silver electrodes) .

Q. What computational strategies predict its bioactivity or stability?

  • DFT calculations : Optimize geometry, HOMO-LUMO gaps (e.g., ~4.5 eV for similar thiadiazoles), and electrostatic potential maps to predict sites for electrophilic/nucleophilic attacks .
  • Molecular docking : Evaluates binding affinity to targets like Bcl-2 (anti-apoptotic protein) or enzymes (e.g., cyclooxygenase), guided by hydrophobic/π-π interactions with the aromatic core .

Q. How does structural modification enhance its application in materials science?

Substituting the methoxy-pyridyl group with electron-withdrawing groups (e.g., nitro, sulfonyl) alters fluorescence quantum yields. For instance, Schiff base derivatives synthesized via condensation with aromatic aldehydes show strong blue-green emission (λem = 450–500 nm), suggesting utility in organic LEDs or sensors .

Q. What contradictions exist in reported biochemical data, and how are they resolved?

Discrepancies in enzyme inhibition assays (e.g., IC50 variability) may arise from solvent polarity or assay conditions. Systematic controls, such as using consistent buffer systems (e.g., PBS vs. Tris-HCl) and validating via orthogonal methods (e.g., SPR, ITC), are critical .

Methodological Considerations

Q. What protocols ensure reproducibility in its synthesis?

  • Reaction monitoring : Use TLC (silica gel, ethyl acetate/hexane) to track intermediates.
  • Purification : Recrystallize from ethanol or column chromatography (silica, CH₂Cl₂/MeOH) .
  • Yield optimization : Adjust stoichiometry (e.g., 1:1.5 molar ratio of thiosemicarbazide to carbonyl precursor) and reflux time (1–4 hours) .

Q. How are stability issues addressed during storage?

Store under inert atmosphere (N₂ or Ar) at –20°C to prevent oxidation. Stability studies via HPLC-UV (C18 column, acetonitrile/water gradient) confirm degradation thresholds (e.g., <5% decomposition over 6 months) .

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